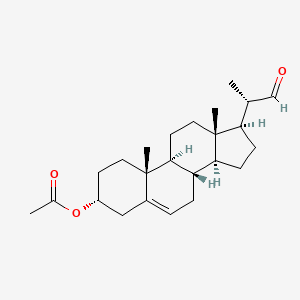

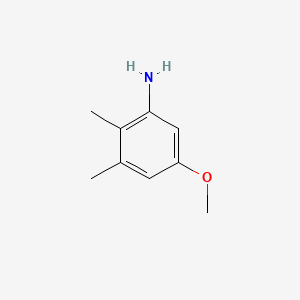

![molecular formula C11H13N3OS B599524 N-(3-aminopropyl)benzo[d]thiazole-2-carboxamide CAS No. 1120264-75-6](/img/structure/B599524.png)

N-(3-aminopropyl)benzo[d]thiazole-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(3-aminopropyl)benzo[d]thiazole-2-carboxamide is a chemical compound. It is a derivative of benzo[d]thiazole-2-carboxamide, which has been studied for its potential as an EGFR inhibitor . EGFR inhibitors are a class of drugs used in the treatment of cancer .

Synthesis Analysis

While specific synthesis information for this compound is not available, benzo[d]thiazole-2-carboxamide derivatives have been synthesized through various methods . These methods include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Applications De Recherche Scientifique

Antibacterial and Antifungal Agents : Research has shown that derivatives of benzo[d]thiazole-2-carboxamide exhibit significant antibacterial and antifungal activities. For instance, the study by (Palkar et al., 2017) synthesized and tested various analogs for their antibacterial properties, finding compounds effective against Staphylococcus aureus and Bacillus subtilis.

Anti-Trypanosomatidic Agents : Compounds based on 2-amino-benzo[d]thiazole have been identified as promising inhibitors of pteridine reductase-1 (PTR1), crucial for treating Trypanosomatidic infections like Trypanosoma brucei and Leishmania major. (Linciano et al., 2019) found that these compounds show low micromolar antiparasitic activity against T. brucei.

Cancer Research : Some benzo[d]thiazole-2-carboxamide derivatives have been evaluated as potential inhibitors of epidermal growth factor receptor (EGFR), showing moderate to excellent potency against certain cancer cell lines. The study by (Zhang et al., 2017) identified compounds with promising cytotoxic activities against cancer cells.

Stem Cell Research : The small molecule N-benzyl-2-(pyrimidin-4′-ylamino)-thiazole-4-carboxamide, known as thiazovivin, is reported to enhance the generation of human induced pluripotent stem cells (iPSCs) from human fibroblasts, as described by (Ries et al., 2013).

Synthesis of Bioactive Compounds : Various synthesis techniques for benzo[d]thiazole derivatives have been developed due to their wide range of biological activities. For example, (Mhaske et al., 2011) synthesized and evaluated the antimicrobial activities of substituted thiazole carboxamides.

Drug Discovery : Benzo[d]thiazole derivatives are considered valuable building blocks in drug discovery, offering multiple substitution possibilities. (Durcik et al., 2020) described an elegant pathway for synthesizing methyl 4- and 5-hydroxy-2-amino-benzo[d]thiazole-6-carboxylates.

Antimicrobial Coatings : Some derivatives, like the coumarin–thiazole derivative 2-(2-amino-1,3-thiazol-4-yl)-3H-benzo[f]chromen-3-one, show significant antimicrobial activity and have potential in antimicrobial coatings, as reported by (El‐Wahab et al., 2014).

Mécanisme D'action

While the specific mechanism of action for N-(3-aminopropyl)benzo[d]thiazole-2-carboxamide is not available, benzo[d]thiazole-2-carboxamide derivatives have been evaluated for their cytotoxicity against various cancer cell lines . They have shown moderate to excellent potency against certain cell lines, implying they are probably EGFR inhibitors .

Propriétés

IUPAC Name |

N-(3-aminopropyl)-1,3-benzothiazole-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3OS/c12-6-3-7-13-10(15)11-14-8-4-1-2-5-9(8)16-11/h1-2,4-5H,3,6-7,12H2,(H,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWBSSIHWPHJIOP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C(=O)NCCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00652720 |

Source

|

| Record name | N-(3-Aminopropyl)-1,3-benzothiazole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00652720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1120264-75-6 |

Source

|

| Record name | N-(3-Aminopropyl)-1,3-benzothiazole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00652720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

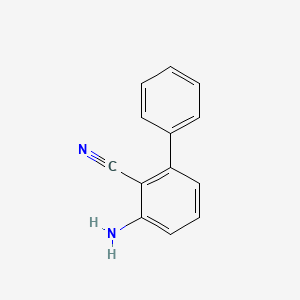

![2-Fluoro-4-[4-(4-propylphenyl)phenyl]benzonitrile](/img/structure/B599459.png)